molecular formula C13H20N2O2S B256152 N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide

N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide

Cat. No. B256152
M. Wt: 268.38 g/mol
InChI Key: KYGQYMOQVAXVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide, also known as JNJ-7925476, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in the regulation of gene expression, and inhibition of HDAC has been shown to have anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have anti-angiogenic effects (i.e., it inhibits the formation of new blood vessels). Additionally, this compound has been shown to increase the expression of certain genes involved in neuronal development and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, this compound is a relatively small molecule, which makes it easier to synthesize and study. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide. One area of research could focus on further elucidating the mechanism of action of the compound. Another area of research could focus on developing more potent analogs of this compound that have improved therapeutic efficacy. Additionally, research could focus on testing the compound in clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide involves a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with morpholine to form 2-(4-morpholinyl)-2-(2-thienyl)ethanol. The second step involves the reaction of 2-(4-morpholinyl)-2-(2-thienyl)ethanol with propanoyl chloride to form this compound.

Scientific Research Applications

N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. One study found that this compound inhibited the growth of breast cancer cells by inducing apoptosis. Another study found that this compound reduced inflammation in a mouse model of asthma. Additionally, this compound has been shown to have analgesic effects in animal models of pain.

properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C13H20N2O2S/c1-2-13(16)14-10-11(12-4-3-9-18-12)15-5-7-17-8-6-15/h3-4,9,11H,2,5-8,10H2,1H3,(H,14,16)

InChI Key

KYGQYMOQVAXVAL-UHFFFAOYSA-N

SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCOCC2

Canonical SMILES

CCC(=O)NCC(C1=CC=CS1)N2CCOCC2

Origin of Product

United States

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